Remdesivir - 1809249-37-3

Remdesivir

Catalog Number: EVT-256465
CAS Number: 1809249-37-3
Molecular Formula: C27H35N6O8P
Molecular Weight: 602.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Remdesivir, also known as GS-5734, is a novel nucleotide analog prodrug with broad-spectrum antiviral activity. [] Developed by Gilead Sciences, it was initially investigated for the treatment of Ebola virus disease and subsequently gained attention for its potential against emerging infectious diseases, including those caused by various single-stranded RNA viruses. [, , , ] Remdesivir has demonstrated activity against a range of viruses including pathogenic severe acute respiratory syndrome coronavirus (SARS-CoV) and Middle East respiratory syndrome coronavirus (MERS-CoV). []

Molecular Structure Analysis

Remdesivir is a monophosphoramidate prodrug characterized by a 1'-cyano substituted adenosine analog. [] The molecule contains a pyrrolo[2,1-f][1,2,4]triazin-4-amine moiety linked to a phosphoramidate group, which is further attached to a modified ribose sugar. [] The cyano group at the 1' position of the ribose sugar contributes to its antiviral activity. []

Mechanism of Action

Remdesivir exerts its antiviral activity by interfering with viral RNA replication. [, , ] Specifically, its active metabolite, GS-441524, competes with adenosine triphosphate for incorporation into the viral RNA, leading to premature chain termination and inhibition of viral replication. [] The 1'-cyano group substitution enhances its binding affinity to the viral RNA polymerase. []

Physical and Chemical Properties Analysis

Remdesivir is a white to off-white solid with a molecular weight of 602.58 g/mol. [] It is soluble in organic solvents such as dimethyl sulfoxide and ethanol but has limited solubility in water. [] Its melting point is approximately 147°C. []

Applications
  • Investigating viral replication mechanisms: Remdesivir's specific mechanism of action provides a valuable tool for studying viral RNA polymerase activity and elucidating the steps involved in viral replication. []
  • Development of antiviral therapies: Remdesivir serves as a model compound for designing and developing new antiviral drugs targeting RNA viruses. []
  • Understanding viral resistance: Studies on Remdesivir resistance in viruses can provide insights into viral evolution and inform strategies for developing more effective therapies. []
  • Comparative studies with other antivirals: Remdesivir can be used in comparative studies to evaluate the efficacy and safety of different antiviral agents, aiding in the selection of optimal therapies for specific viral infections. []

Real-world examples:

  • Researchers have investigated the effectiveness of Remdesivir against emerging viruses like Nipah virus in African green monkeys, showcasing its potential as a broad-spectrum antiviral. []
  • Studies using Remdesivir have explored the role of the viral RNA polymerase in the replication of various RNA viruses, enhancing our understanding of viral pathogenesis. []
  • Remdesivir has been used to analyze the emergence of resistance in Ebola virus, providing valuable data on viral adaptation to antiviral therapies. []
Future Directions
  • Development of orally bioavailable analogs: The development of oral formulations of Remdesivir or its analogs could potentially broaden its accessibility and utility for treating viral infections. [, ]
  • Combination therapies: Exploring the synergistic effects of Remdesivir with other antiviral agents or immunomodulators could lead to more effective therapeutic strategies. []
  • Targeted drug delivery systems: Utilizing nanotechnology and other innovative approaches to deliver Remdesivir specifically to infected cells could enhance its efficacy and minimize potential side effects. []
  • Personalized medicine: Investigating the impact of genetic variations on Remdesivir metabolism and efficacy could pave the way for personalized treatment strategies tailored to individual patients. []

GS-704277

  • Compound Description: GS-704277 is a metabolite of Remdesivir, formed through rapid intracellular conversion of the prodrug. []
  • Relevance: GS-704277 is a key intermediate in the metabolic pathway of Remdesivir and is further metabolized into the active antiviral agent, GS-441524. This highlights the importance of understanding Remdesivir metabolism to optimize its therapeutic application. []

GS-441524

  • Compound Description: GS-441524 is the primary and active metabolite of Remdesivir. It acts as an adenosine nucleoside triphosphate analogue, interfering with viral RNA replication. [, , ]
  • Relevance: This compound is crucial for Remdesivir's antiviral activity, as it directly inhibits viral RNA-dependent RNA polymerase, ultimately hindering viral replication. This mechanism is vital for Remdesivir's efficacy against SARS-CoV-2 and other RNA viruses. [, , ]

Adenosine Triphosphate (ATP)

  • Relevance: GS-441524, the active metabolite of Remdesivir, competes with ATP for incorporation into viral RNA. This competition leads to premature termination of RNA synthesis, highlighting Remdesivir's mechanism of action against viruses like SARS-CoV-2. []

Sulfobutylether-β-cyclodextrin (SBECD)

  • Compound Description: SBECD is a cyclic oligosaccharide used as a solubilizing agent for Remdesivir, enhancing its solubility. []

Voriconazole

  • Compound Description: Voriconazole is an antifungal medication known to utilize SBECD as a solubilizing agent, similar to Remdesivir. [, ]
  • Relevance: The use of SBECD in both Remdesivir and Voriconazole allows for comparisons regarding the safety profile of SBECD. Existing clinical experience with Voriconazole can help alleviate concerns about SBECD accumulation, particularly in patients with impaired renal function. [, ]

Oseltamivir

  • Compound Description: Oseltamivir is an antiviral medication commonly used for influenza treatment. []
  • Relevance: Like Remdesivir, Oseltamivir exhibits better efficacy when administered early in the course of infection. This similarity highlights the importance of timely antiviral intervention in mitigating viral diseases. []

Dexamethasone

  • Compound Description: Dexamethasone is a corticosteroid with potent anti-inflammatory and immunosuppressive properties. [, , ]

Tocilizumab

  • Compound Description: Tocilizumab is an immunosuppressive drug targeting the interleukin-6 receptor, primarily used for rheumatoid arthritis and cytokine release syndrome. [, ]

Favipiravir

  • Compound Description: Favipiravir is an antiviral drug showing activity against a range of RNA viruses, including influenza. [, ]
  • Relevance: Favipiravir has been considered alongside Remdesivir as a potential therapeutic option for COVID-19 due to its broad-spectrum antiviral properties. [, ]

Tenofovir Disoproxil Fumarate (TDF)

  • Compound Description: TDF is a nucleotide reverse transcriptase inhibitor commonly used as part of HIV treatment regimens. []
  • Relevance: Studying the pharmacokinetic interactions between Remdesivir and TDF is crucial for understanding potential drug-drug interactions in patients receiving both medications, especially in individuals with HIV/AIDS and COVID-19 coinfection. []

Lamivudine (3TC)

  • Compound Description: 3TC is another nucleoside reverse transcriptase inhibitor often used in combination with TDF for HIV treatment. []
  • Relevance: Similar to TDF, understanding the pharmacokinetic interactions between Remdesivir and 3TC is essential for optimizing treatment outcomes in patients receiving both medications, especially in the context of HIV/AIDS management alongside COVID-19. []

Atazanavir (ATV)

  • Compound Description: ATV is a protease inhibitor used in HIV treatment, often boosted by ritonavir. []
  • Relevance: As with TDF and 3TC, assessing the pharmacokinetic interactions between Remdesivir and ATV/ritonavir is critical for managing patients on HIV treatment regimens who contract COVID-19, ensuring appropriate dosing and mitigating potential adverse effects. []

Ritonavir (r)

  • Compound Description: Ritonavir is a protease inhibitor primarily used as a pharmacokinetic booster for other protease inhibitors, including ATV, in HIV treatment. []
  • Relevance: Evaluating the combined effects of Remdesivir and ATV/ritonavir, with ritonavir's boosting effect on ATV, is crucial for managing potential drug interactions and ensuring optimal treatment strategies for patients on these medications. []
Pharmacological Foundations of Remdesivir

Structural Biology and Prodrug Design

Molecular Architecture of GS-5734 and Its Analogues

Remdesivir (GS-5734) is a monophosphoramidate prodrug with the chemical formula C₂₇H₃₅N₆O₈P and a molecular weight of 602.6 g/mol. Its core structure derives from the adenosine analog GS-441524 (molecular formula C₁₂H₁₃N₅O₄), a 1′-cyano-substituted pyrrolo[2,1-f][1,2,4]triazine C-nucleoside. This design replaces the natural ribose sugar with a synthetic 1′-cyano-3′,4′-dihydroxyfuran scaffold, enhancing resistance to enzymatic deamination and altering electronic properties to improve target binding [8] [7]. The 1′-cyano group induces a ribose ring pucker that mimics the 3′-endo conformation preferred by viral RNA-dependent RNA polymerases (RdRp), facilitating incorporation into nascent RNA strands [8].

Table 1: Structural Comparison of Remdesivir and Key Analogues

CompoundMolecular FormulaKey ModificationsRole
GS-441524C₁₂H₁₃N₅O₄1′-cyano adenosine analogNucleoside precursor; limited cell permeability
GS-704277C₁₉H₂₄N₆O₇PAlanine ester intermediateIntracellular metabolite after initial hydrolysis
GS-443902C₁₂H₁₂N₅O₁₀P₃Active triphosphate formDirect RdRp inhibition
Remdesivir (GS-5734)C₂₇H₃₅N₆O₈P2-ethylbutyl-monophosphoramidate prodrugEnhances cellular delivery and activation

Nucleoside Monophosphate Prodrug Development

The prodrug moiety of remdesivir incorporates a 2-ethylbutyl L-alaninate ester linked to a phenyloxy phosphoramidate group. This design addresses two critical limitations of nucleoside analogs: poor membrane permeability and inefficient intracellular phosphorylation. The phosphoramidate group masks the negative charge of the monophosphate, enabling passive diffusion across cell membranes. The 2-ethylbutyl ester enhances lipophilicity (logP ≈ 1.9), facilitating uptake into target cells like pneumocytes and lymphocytes [3] [9]. Upon entry, the ester bond undergoes hydrolysis by carboxylesterases (notably CES1), releasing the alaninyl phosphoramidate intermediate (GS-704277). Subsequent phosphoramidase cleavage yields the nucleoside monophosphate (GS-441524-MP), bypassing the rate-limiting first phosphorylation step required by unmodified nucleosides [5] [9].

Table 2: Prodrug Components and Their Functions

Prodrug ElementChemical GroupBiological Function
Aryloxy groupPhenoxyStabilizes phosphoramidate linkage; guides enzymatic cleavage
Amino acid esterL-alanine 2-ethylbutyl esterEnhances lipophilicity; substrate for carboxylesterases
Phosphoramidate bondP–N linkageMasks phosphate charge; enables intracellular trafficking

Metabolic Activation Pathways

Intracellular Conversion to GS-443902

Remdesivir activation is a three-step enzymatic process:

  • Initial Hydrolysis: Cytosolic carboxylesterases (primarily CES1) hydrolyze the 2-ethylbutyl ester, forming the intermediate alaninyl metabolite GS-704277 [3] [9].
  • Phosphoramidate Cleavage: Histidine triad nucleotide-binding protein 1 (HINT1) catalyzes the hydrolysis of the P–N bond, releasing the nucleoside monophosphate GS-441524-MP and the phenol byproduct [7].
  • Phosphorylation: Biphasic phosphorylation occurs:
  • Adenylate kinase 2 (AK2) converts GS-441524-MP to the diphosphate (GS-441524-DP).
  • Nucleoside diphosphate kinase (NDPK) or creatine kinase generates the active triphosphate GS-443902 [5] [9].

GS-443902 acts as a competitive inhibitor of adenosine triphosphate (ATP) for viral RdRp, with a half-maximal inhibitory concentration (IC₅₀) of 32 nM against MERS-CoV RdRp. Incorporation into the growing RNA chain causes delayed chain termination after three additional nucleotides, due to steric clashes between the 1′-cyano group and RdRp residues [7] [8]. The intracellular half-life of GS-443902 exceeds 20 hours in peripheral blood mononuclear cells (PBMCs), enabling sustained antiviral activity despite rapid plasma clearance of the prodrug [5] [9].

Table 3: Key Metabolites and Their Pharmacokinetic Properties

MetaboliteHalf-LifeDetection SiteEnzymes InvolvedAntiviral Role
GS-7042770.5–1.2 hPlasmaCES1, CTSAIntermediate; no direct activity
GS-44152424–27 hPlasma (major metabolite)Dephosphorylation of GS-441524-MPWeak antiviral activity
GS-443902>20 hIntracellular (e.g., PBMCs)AK2, NDPKActive RdRp inhibitor

Role of Carboxylesterases and Cytochrome P450 Enzymes

  • Carboxylesterases (CES): CES1 is the predominant hydrolase responsible for the initial activation step, exhibiting high activity in hepatocytes, lung epithelium, and lymphocytes. Tissue-specific expression correlates with remdesivir’s efficacy in organs susceptible to viral replication. CES1 knockout models show >80% reduction in GS-441524-MP formation, confirming its pivotal role [3] [9].
  • Cytochrome P450 (CYP) Enzymes: Minimal involvement is observed in remdesivir metabolism. In vitro studies indicate CYP3A4, CYP2D6, and CYP2C8 contribute to <10% of GS-441524 formation via oxidative pathways. Consequently, drug-drug interactions (DDIs) with CYP inhibitors (e.g., ritonavir) or inducers (e.g., rifampicin) are clinically insignificant. Physiologically based pharmacokinetic (PBPK) modeling predicts <25% change in remdesivir exposure when co-administered with CYP modulators, attributed to the parenteral route bypassing first-pass metabolism [3] [5] [9].

Table 4: Enzymes in Remdesivir Metabolism and Their Contributions

EnzymeTissue DistributionFunction in ActivationInhibition/Induction Risk
CES1Liver > Lung > LymphocytesHydrolysis of 2-ethylbutyl esterLow (no known strong inhibitors)
HINT1UbiquitousCleavage of phosphoramidate bondNot characterized
CYP3A4Liver, intestineMinor oxidation of GS-441524Moderate (avoid with inducers)
AK2/NDPKAll nucleated cellsPhosphate transfer to mono/diphosphateNot drug-modulable

The efficient intracellular activation and prolonged retention of GS-443902 underpin remdesivir’s broad-spectrum antiviral profile, while its prodrug design minimizes off-target effects by restricting active metabolite generation to infected cells [8] [4].

Properties

CAS Number

1809249-37-3

Product Name

Remdesivir

IUPAC Name

2-ethylbutyl (2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate

Molecular Formula

C27H35N6O8P

Molecular Weight

602.6 g/mol

InChI

InChI=1S/C27H35N6O8P/c1-4-18(5-2)13-38-26(36)17(3)32-42(37,41-19-9-7-6-8-10-19)39-14-21-23(34)24(35)27(15-28,40-21)22-12-11-20-25(29)30-16-31-33(20)22/h6-12,16-18,21,23-24,34-35H,4-5,13-14H2,1-3H3,(H,32,37)(H2,29,30,31)/t17-,21+,23+,24+,27-,42-/m0/s1

InChI Key

RWWYLEGWBNMMLJ-YSOARWBDSA-N

SMILES

CCC(CC)COC(=O)C(C)NP(=O)(OCC1C(C(C(O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O)OC4=CC=CC=C4

Synonyms

Remdesivir; 1809249-37-3; GS-5734; GS 5734; GS5734.; Prodrug of GS-441524; Prodrug of GS441524; Prodrug of GS441524;

Canonical SMILES

CCC(CC)COC(=O)C(C)NP(=O)(OCC1C(C(C(O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O)OC4=CC=CC=C4

Isomeric SMILES

CCC(CC)COC(=O)[C@H](C)N[P@](=O)(OC[C@@H]1[C@H]([C@H]([C@](O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O)OC4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.